methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate
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Overview
Description
METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, an ester functional group, and an amino-oxoethoxy substituent, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(2-amino-2-oxoethoxy)-3-ethoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with methyl cyanoacetate in the presence of a base such as piperidine or pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature, pH, and reactant concentration monitoring ensures consistent production quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE involves its interaction with specific molecular targets. The cyano and ester groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules such as proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-amino-2-oxoethoxy)benzoate
- Ethyl 3-(4-(2-amino-2-oxoethoxy)phenyl)-2-cyano-2-propenoate
Uniqueness
METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
This detailed overview provides a comprehensive understanding of METHYL (E)-3-[4-(2-AMINO-2-OXOETHOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOATE, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C15H16N2O5 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
methyl (E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C15H16N2O5/c1-3-21-13-7-10(6-11(8-16)15(19)20-2)4-5-12(13)22-9-14(17)18/h4-7H,3,9H2,1-2H3,(H2,17,18)/b11-6+ |
InChI Key |
KFRCGPOBERQFPS-IZZDOVSWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OC)OCC(=O)N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)OC)OCC(=O)N |
Origin of Product |
United States |
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